(3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an isoquinoline moiety, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution or coupling reactions.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyridine Derivatives: Compounds containing pyridine rings.
Amide-Linked Compounds: Molecules with amide linkages.
Uniqueness
What sets (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxo-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2/c1-19(2)12-13-7-3-4-8-14(13)15(22-19)11-16(23)18(24)21-17-9-5-6-10-20-17/h3-11,22H,12H2,1-2H3,(H,20,21,24)/b15-11- |
InChI Key |
KKHDLCVWTDQWON-PTNGSMBKSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)NC3=CC=CC=N3)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)NC3=CC=CC=N3)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.